molecular formula C19H23N7O B6472394 3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640877-96-7

3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6472394
CAS No.: 2640877-96-7
M. Wt: 365.4 g/mol
InChI Key: GJMYYDPKSXXQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-2-carbonitrile core linked via a piperazine group to a 2-methyl-6-morpholinylpyrimidine moiety. The carbonitrile group may enhance binding affinity through hydrogen bonding or dipole interactions, while the piperazine linker confers conformational flexibility for target engagement.

Properties

IUPAC Name

3-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-15-22-18(13-19(23-15)26-9-11-27-12-10-26)25-7-5-24(6-8-25)17-3-2-4-21-16(17)14-20/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMYYDPKSXXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patents and Publications

Compound 74 ()
  • Structure: 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile.
  • Key Differences : Replaces the pyridine-2-carbonitrile group with pyridine-3-yl and introduces a piperidine-4-carbonitrile substituent.
  • Implications: The altered pyridine substitution (3-position vs. 2-position) and piperidine-carbonitrile group may affect solubility and target selectivity.
3-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile ()
  • Structure : Regioisomer of the target compound, with morpholine at pyrimidine position 2 and methyl at position 4.
  • Key Differences : Substituent positions on the pyrimidine ring are reversed.
  • Implications : Regioisomerism could significantly alter binding kinetics or metabolic stability, though empirical data are lacking .
Thieno[3,2-d]pyrimidine Derivatives (–10)
  • Examples: 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine . 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
  • Key Differences: Replace pyridine with thieno-pyrimidine, introducing sulfur atoms and fused-ring systems.
  • Implications: Thieno-pyrimidines often exhibit enhanced π-stacking interactions and improved bioavailability. The sulfonyl and imidazole substituents in these analogs may modulate potency or pharmacokinetics .
BK53746 ()
  • Structure: 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
  • Key Differences: Replaces pyridine with a tetrahydroquinoline ring.
  • Implications: The saturated quinoline ring may reduce planarity, affecting membrane permeability or off-target interactions.

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Indications References
Target Compound Pyridine-2-carbonitrile 2-Methyl-6-morpholinylpyrimidine ~388.43 (calculated) Kinase inhibition, antimalarial
Compound 74 Pyridine-3-yl Piperidine-4-carbonitrile Not reported Antimalarial
Thieno[3,2-d]pyrimidine Derivative (Example) Thieno-pyrimidine 4-Methyl-piperazinylmethyl, morpholine ~450–500 (estimated) Kinase inhibition
BK53746 Tetrahydroquinoline 2-Methyl-6-morpholinylpyrimidine 419.52 Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.